molecular formula C21H18ClN3O3S B6549791 N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(methylsulfanyl)benzohydrazide CAS No. 1040666-19-0

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(methylsulfanyl)benzohydrazide

Cat. No.: B6549791
CAS No.: 1040666-19-0
M. Wt: 427.9 g/mol
InChI Key: DTYVTUWDLWALJV-UHFFFAOYSA-N
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Description

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(methylsulfanyl)benzohydrazide is a complex organic compound characterized by a dihydropyridine core substituted with a 4-chlorophenylmethyl group and a benzohydrazide moiety featuring a methylsulfanyl (SCH₃) group at the 2-position. The dihydropyridine scaffold is well-documented for its pharmacological versatility, including roles in enzyme inhibition and receptor modulation .

This compound is synthesized via multi-step organic reactions, typically involving condensation of activated carbonyl intermediates with hydrazide derivatives. Its molecular weight is estimated to be ~450–460 g/mol, based on structurally analogous compounds .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(2-methylsulfanylbenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-29-18-5-3-2-4-17(18)21(28)24-23-20(27)15-8-11-19(26)25(13-15)12-14-6-9-16(22)10-7-14/h2-11,13H,12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYVTUWDLWALJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(methylsulfanyl)benzohydrazide is highlighted through comparisons with related dihydropyridine and benzohydrazide derivatives. Key differences in substituents, biological activities, and physicochemical properties are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Biological Activity Notable Differences vs. Target Compound
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-methylbenzohydrazide 3-methyl substituent on benzohydrazide Enzyme inhibition (hypothetical) Methyl vs. methylsulfanyl group alters electronic profile and steric bulk.
5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide 2-methoxy substituent Coordination chemistry applications Methoxy group increases polarity; methylsulfanyl may enhance hydrophobic interactions.
1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Bromine substitution Antimicrobial Halogen type (Br vs. Cl) and hydrazide vs. carboxamide backbone affect target specificity.
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide Pyridazine core, 4-methoxy group Unspecified enzyme modulation Pyridazine vs. dihydropyridine core alters ring strain and hydrogen-bonding capacity.
N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide Trifluoromethyl and sulfonohydrazide groups Pharmaceutical applications Sulfonohydrazide vs. benzohydrazide; CF₃ group enhances metabolic stability.

Key Insights:

Substituent Effects :

  • Methylsulfanyl (SCH₃) : Compared to methoxy (OCH₃) or methyl (CH₃) groups, the SCH₃ group in the target compound may confer greater lipophilicity and sulfur-specific interactions (e.g., with cysteine residues in enzymes) .
  • Halogen Variations : The 4-chlorophenyl group in the target compound vs. bromine or fluorine in analogs impacts steric and electronic properties, influencing binding to halogen-binding pockets .

Biological Activity Trends: Antimicrobial activity is common in halogenated dihydropyridines (e.g., bromine-substituted analogs) , whereas sulfonohydrazides (e.g., ) are often explored for metabolic stability in drug design. The target compound’s methylsulfanyl group may bridge these roles.

Synthetic Accessibility :

  • Hydrazide derivatives generally require milder reaction conditions compared to carboxamides or sulfonamides, favoring scalability .

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